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Introduction
Neurofilaments (NFs) are the principal intermediate filaments of neurons, acting as crucial

structural determinants of axonal caliber, which in turn dictates nerve conduction velocity.[1]

These 10 nm filaments are heteropolymers composed of multiple subunit proteins that

assemble in a dynamic and highly regulated process.[1] Understanding the intricacies of

neurofilament subunit composition and the mechanisms of their assembly and regulation is

paramount for research into neurodegenerative diseases, where neurofilament accumulation

and disorganization are common pathological hallmarks. This guide provides a comprehensive

overview of the core neurofilament subunits, their assembly process, and the signaling

pathways that govern their dynamics, supplemented with quantitative data, detailed

experimental methodologies, and visual diagrams to facilitate a deeper understanding.

Neurofilament Subunits: The Building Blocks
Mammalian neurofilaments are primarily composed of five distinct protein subunits, which

belong to the Type IV (neurofilaments) and Type III intermediate filament families.[1] These

subunits share a canonical tripartite structure: a globular N-terminal "head" domain, a central α-

helical "rod" domain, and a C-terminal "tail" domain of variable length.[2][3][4] The central rod

domain is highly conserved and essential for filament assembly, while the head and tail

domains are more variable and are involved in regulating assembly and interactions with other

cellular components.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15601122?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17218957/
https://pubmed.ncbi.nlm.nih.gov/17218957/
https://pubmed.ncbi.nlm.nih.gov/17218957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3179526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3849796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3179526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the central nervous system (CNS), neurofilaments are heteropolymers of the neurofilament

triplet proteins—Neurofilament Light (NFL), Neurofilament Medium (NFM), and Neurofilament

Heavy (NFH)—along with α-internexin.[3][5] In the peripheral nervous system (PNS), peripherin

is also a component, largely replacing α-internexin.[5]

Quantitative Data of Neurofilament Subunits
The properties of the five primary human neurofilament subunits are summarized below. The

apparent molecular mass, as determined by SDS-PAGE, is notably higher than the predicted

mass, particularly for NFM and NFH. This discrepancy is attributed to their high content of

charged amino acids and extensive post-translational modifications, primarily phosphorylation.

[1]
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Protein Gene
Amino
Acids

Predicted
Molecular
Mass (kDa)

Apparent
Molecular
Mass (SDS-
PAGE)
(kDa)

Key
Features

Neurofilamen

t Light (NFL)
NEFL 543 61.5 ~70

Forms the

core of the

neurofilament

. Can self-

assemble in

vitro.[1][2]

Neurofilamen

t Medium

(NFM)

NEFM 916 102.5 ~160

Contains 13

Lys-Ser-Pro

(KSP)

phosphorylati

on repeats in

its tail

domain.[1]

Neurofilamen

t Heavy

(NFH)

NEFH 1020 111.9 ~200

Has a long

tail domain

with 44/45

KSP repeats,

forming

sidearms that

regulate inter-

filament

spacing.[1]

α-Internexin INA 499 55.4 ~66

Predominantl

y expressed

in the CNS

and during

early

neuronal

development.

[5][6][7]
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Peripherin PRPH 470 53.7 ~58

Primarily

found in the

PNS.[5][8][9]

[10][11]

The stoichiometry of these subunits can vary between different neuronal populations and at

different developmental stages.[5] In the human brain, the approximate ratio of NFL:NFM:NFH

is 7:3:2.[12]

The Assembly of Neurofilaments: A Stepwise
Process
The assembly of neurofilaments is a hierarchical process that begins with the formation of

dimers and progresses to the formation of mature 10 nm filaments. This process does not

require ATP or GTP hydrolysis.

Dimer Formation: Two parallel neurofilament monomers associate via their central rod

domains to form a coiled-coil dimer.[2]

Tetramer Formation: Two coiled-coil dimers then associate in a staggered, antiparallel

manner to form a tetramer. This tetramer is considered the basic soluble subunit of

neurofilaments.[2]

Unit-Length Filament (ULF) Formation: Tetramers assemble laterally into a cylindrical

structure known as a unit-length filament (ULF), which is approximately 16 nm in diameter.

Filament Elongation: ULFs anneal end-to-end to form elongated, immature filaments.

Radial Compaction: The immature filaments undergo a radial compaction to form the mature,

stable 10 nm neurofilament. The long, flexible C-terminal tail domains of NFM and NFH

project outwards from the filament core, forming "sidearms" that are thought to regulate the

spacing between adjacent neurofilaments.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5378049/
https://www.uniprot.org/uniprotkb/P41219/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC11851000/
https://en.wikipedia.org/wiki/Peripherin
https://www.sinobiological.com/resource/peripherin
https://pmc.ncbi.nlm.nih.gov/articles/PMC5378049/
https://pubmed.ncbi.nlm.nih.gov/30390284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3849796/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monomers

Dimerization Tetramerization
Higher-Order Assembly

NFL/α-internexin/
Peripherin

Coiled-coil
Dimer

Parallel
Association

NFM/NFH

Antiparallel
Tetramer

Staggered
Association Unit-Length

Filament (ULF)

Lateral
Association Mature 10nm

Neurofilament

End-to-End
Annealing &

Radial Compaction

Click to download full resolution via product page

A simplified workflow of the hierarchical assembly of neurofilaments.

Regulation of Neurofilament Assembly and
Dynamics by Phosphorylation
Phosphorylation is the most significant post-translational modification regulating neurofilament

assembly, transport, and function. The head and tail domains of neurofilament subunits are

subject to extensive phosphorylation by a variety of protein kinases and dephosphorylation by

protein phosphatases.

Key Kinases in Neurofilament Phosphorylation
Cyclin-dependent kinase 5 (Cdk5): A major kinase that phosphorylates the KSP repeats in

the tail domains of NFM and NFH.[6][13][14][15] Cdk5 activity is dependent on its regulatory

subunits, p35 or p39.[3] Upstream signals such as neurotrophic factors can regulate Cdk5

activity.[3]

Protein Kinase A (PKA): Activated by cyclic AMP (cAMP), PKA can phosphorylate the head

domains of neurofilament subunits, which is thought to inhibit assembly.[12][13][16]

Protein Kinase C (PKC): Activated by diacylglycerol (DAG) and Ca2+, PKC also

phosphorylates the head domains of neurofilament subunits, influencing their assembly and

organization.[17][18][19][20][21][22][23]
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Key Phosphatases in Neurofilament Dephosphorylation
Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A): These are the major

serine/threonine phosphatases that dephosphorylate neurofilament subunits.[4][24][25] Their

activity is tightly regulated by various signaling pathways, including those involving cAMP.[14]

[15][16] PP2A is considered the major neurofilament phosphatase.[4]

The diagrams below illustrate the signaling pathways that regulate the phosphorylation state of

neurofilaments.
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The Cdk5 signaling pathway leading to neurofilament phosphorylation.
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PKA and PKC signaling pathways targeting neurofilament head domains.
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Regulation of neurofilament dephosphorylation by PP1 and PP2A.

Experimental Protocols for Studying Neurofilament
Assembly
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A variety of in vitro and in vivo techniques are employed to investigate the assembly and

dynamics of neurofilaments. Below are overviews of key experimental methodologies.

Expression and Purification of Recombinant
Neurofilament Subunits
Objective: To produce and isolate individual neurofilament subunits for use in in vitro assembly

assays and interaction studies.

Methodology:

Cloning: The cDNA encoding the desired neurofilament subunit is cloned into an expression

vector, often with a purification tag (e.g., His-tag).

Expression: The expression vector is transformed into a suitable host, typically E. coli.

Protein expression is induced, for example, by the addition of IPTG.

Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents,

including the recombinant protein.

Purification: The recombinant neurofilament protein is purified from the cell lysate using

affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).

The purification is often performed under denaturing conditions (e.g., in 8 M urea) to

solubilize the proteins.

Refolding and Dialysis: The purified protein is refolded by gradually removing the denaturant

through dialysis against a series of buffers with decreasing concentrations of the denaturant.

In Vitro Neurofilament Assembly Assay
Objective: To monitor the assembly of purified neurofilament subunits into filaments in a

controlled environment.

Methodology:

Protein Preparation: Purified neurofilament subunits are prepared in a low ionic strength

buffer to maintain them in a disassembled state.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assembly Initiation: Assembly is initiated by increasing the ionic strength of the solution (e.g.,

by adding NaCl) and adjusting the temperature to physiological conditions (e.g., 37°C).

Monitoring Assembly:

Turbidity Assay: The increase in turbidity of the solution, which correlates with filament

formation, is monitored over time by measuring the absorbance at a specific wavelength

(e.g., 350 nm) using a spectrophotometer.[26]

Sedimentation Assay: Assembled filaments can be separated from unassembled subunits

by centrifugation. The amount of protein in the pellet (assembled) and supernatant

(unassembled) is quantified by SDS-PAGE and protein staining.

Electron Microscopy: Aliquots of the assembly reaction are taken at different time points

and visualized by negative stain transmission electron microscopy to observe filament

formation directly.[26]

Negative Stain Transmission Electron Microscopy (TEM)
of Neurofilaments
Objective: To visualize the morphology of assembled neurofilaments at high resolution.

Methodology:

Grid Preparation: A small volume of the neurofilament sample is applied to a carbon-coated

copper grid.

Washing: The grid is washed with distilled water to remove any salts or other components

that might interfere with staining.

Staining: The grid is then incubated with a solution of a heavy metal salt (e.g., uranyl acetate

or phosphotungstic acid). The stain does not penetrate the protein structure but forms a cast

around it.

Drying: Excess stain is removed, and the grid is allowed to air dry.
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Imaging: The grid is then imaged in a transmission electron microscope. The neurofilaments

appear as light structures against a dark background of the stain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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